
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, also known as benzyl salicylate, is an organic compound with the molecular formula C14H12O3. It is a colorless to pale yellow liquid with a pleasant, sweet floral aroma. This compound is commonly used in the fragrance and cosmetic industries due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester is typically synthesized through the esterification of salicylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Salicylic acid+Benzyl alcoholAcid catalystBenzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and benzyl alcohol are mixed with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its soothing properties.
Industry: Widely used in the fragrance and cosmetic industries as a fixative and fragrance ingredient.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester involves its interaction with biological membranes and proteins. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: A precursor to benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, known for its use in acne treatment.
Benzyl alcohol: Another precursor, used as a solvent and preservative.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Uniqueness
This compound is unique due to its combination of aromatic properties and antimicrobial activity. Its pleasant aroma makes it valuable in the fragrance industry, while its antimicrobial properties make it useful in cosmetic and medicinal applications.
Eigenschaften
CAS-Nummer |
190188-27-3 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
benzyl 2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
ORGSSPLLJXROKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


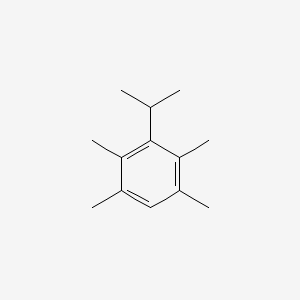
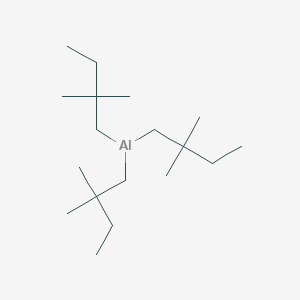
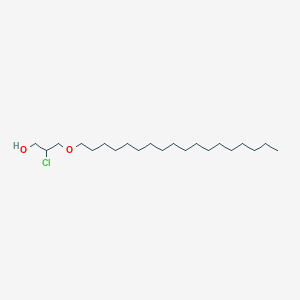
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
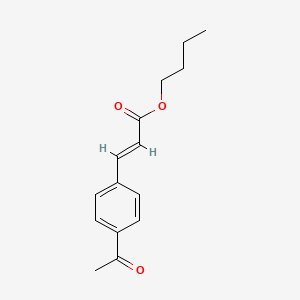
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
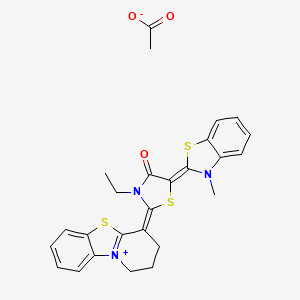
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
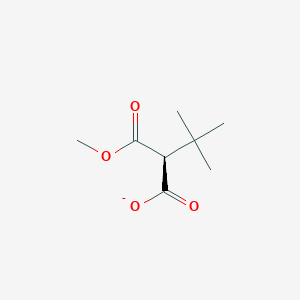
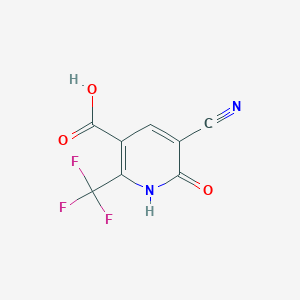
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)

